rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol typically involves the esterification of glycerol derivatives with palmitic and stearic acids, followed by chlorination. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve large-scale esterification and chlorination processes similar to those used in laboratory synthesis. These methods would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a more reduced form.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can modulate the activity of specific enzymes and affect cellular signaling pathways related to lipid homeostasis . The molecular targets include enzymes like lipases and phospholipases, which play crucial roles in lipid digestion and absorption .
Comparison with Similar Compounds
rac 1-Palmitoyl-3-chloropropanediol: Similar in structure but lacks the stearoyl group.
rac 1,2-Bis-palmitoyl-3-chloropropanediol: Contains two palmitoyl groups instead of one palmitoyl and one stearoyl group.
rac 1-Palmitoyl-2-oleoyl-3-chloropropanediol: Contains an oleoyl group instead of a stearoyl group.
Uniqueness: rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol is unique due to its specific combination of palmitoyl and stearoyl groups, which can influence its physical and chemical properties, as well as its biological activity .
Properties
IUPAC Name |
(1-chloro-3-hexadecanoyloxypropan-2-yl) octadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H71ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDCAMVHHWVNHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H71ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676097 |
Source
|
Record name | 1-Chloro-3-(hexadecanoyloxy)propan-2-yl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185060-41-6 |
Source
|
Record name | 1-Chloro-3-(hexadecanoyloxy)propan-2-yl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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